molecular formula C7H10F2O3 B13498856 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid

3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid

Cat. No.: B13498856
M. Wt: 180.15 g/mol
InChI Key: YQPWDFUFUUAUNM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of difluoroacetic acid as a starting material, which is relatively low in price and small in molar mass. The preparation method is low in cost, simple, and safe in technological operation, resulting in high product content and yield . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Chemical Reactions Analysis

3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions. Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe incorporation of difluoromethyl groups into bioactive compounds can modulate their metabolism, pharmacokinetics, and ability to permeate biological tissues .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid involves its ability to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. This property makes it a competent bioisostere for alcohol, thiol, or amine groups, which can result in its incorporation into various bioactive compounds . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid . These compounds share the difluoromethyl group but differ in their ring structures and substituents. The unique combination of the cyclobutane ring and the methoxy group in this compound sets it apart from these similar compounds and contributes to its distinct reactivity and applications.

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O3/c1-12-7(6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11)

InChI Key

YQPWDFUFUUAUNM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)C(=O)O)C(F)F

Origin of Product

United States

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